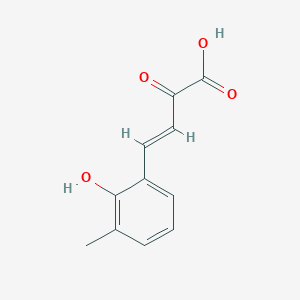
1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DG(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2], also known as DAG(16:0/22:6) or diacylglycerol(16:0/22:6), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)) pathway. DG(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:5(7Z, 10Z, 13Z, 16Z, 19Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/18:3(6Z, 9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/22:4(7Z, 10Z, 13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(16:0/22:6(4Z, 7Z, 10Z, 13Z, 16Z, 19Z)/18:3(9Z, 12Z, 15Z)) pathway.
1-palmitoyl-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl]-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the acyl groups at positions 1 and 2 are specified as palmitoyl and (4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoyl respectively. It derives from an all-cis-docosa-4,7,10,13,16,19-hexaenoic acid and a hexadecanoic acid.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound has been utilized in the stereoselective synthesis of lipid mediators like maresin-L1 and maresin-L2, which are identical to activated macrophage-produced counterparts. These syntheses involve complex processes like asymmetric epoxidation and the Wittig reaction, highlighting the compound's significance in chemical synthesis (Hong et al., 2019).
- Research on the synthesis of metabolites from polyunsaturated fatty acids like icosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) demonstrates the compound's role in understanding the transformation of these essential fatty acids (Flock & Skattebol, 2000).
Biological and Physiological Relevance
- Studies have shown that docosahexaenoic acid (DHA), a component of this compound, is more stable to oxidation when located at the sn-2 position of triacylglycerol compared to the sn-1(3) position. This finding is significant in understanding the oxidative stability and potential biological applications of the compound (Wijesundera et al., 2008).
- The compound has been identified in new anti-inflammatory compounds isolated from the dinoflagellate Oxyrrhis marina, showing significant nitric oxide inhibitory activity, indicating its potential in anti-inflammatory applications (Yoon et al., 2017).
Therapeutic Potential
- Research on novel proresolving and tissue-regenerative pathways involving docosahexaenoate has revealed the compound's potential in resolving acute inflammation and promoting tissue regeneration (Dalli et al., 2015).
- The compound's derivatives have been found in polyunsaturated fatty acids isolated from insulin production waste, suggesting its relevance in metabolic and physiological processes related to insulin (Frangulyan et al., 1987).
properties
Product Name |
1-hexadecanoyl-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycerol |
|---|---|
Molecular Formula |
C41H68O5 |
Molecular Weight |
641 g/mol |
IUPAC Name |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C41H68O5/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-16-14-12-10-8-6-4-2/h5,7,11,13,17-18,20-21,24,26,30,32,39,42H,3-4,6,8-10,12,14-16,19,22-23,25,27-29,31,33-38H2,1-2H3/b7-5-,13-11-,18-17-,21-20-,26-24-,32-30-/t39-/m0/s1 |
InChI Key |
BXVYQJJBMVVALQ-VVSMSMGFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



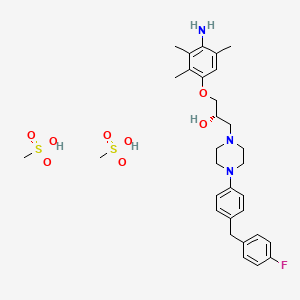
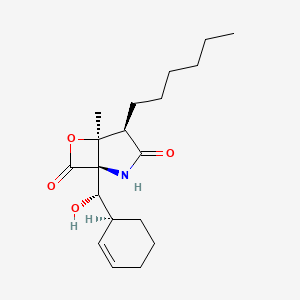
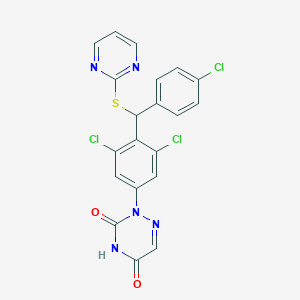
![2-(Naphthalen-1-ylamino)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide](/img/structure/B1242289.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B1242290.png)
![2-[4-[4,4-Bis(4-fluorophenyl)butyl]piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1242293.png)
![(1s,2s,3s,5r,6s)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B1242295.png)
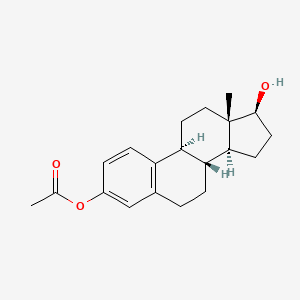
![(5S,8R,9S,10S,12R,13S,14S,17S)-12-hydroxy-17-[(2R)-2-[(1R,3R)-1-hydroxy-3-[(1S,2R)-2-methylcyclopropyl]butyl]oxiran-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1242302.png)
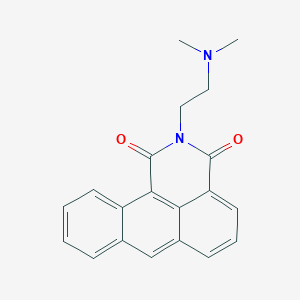
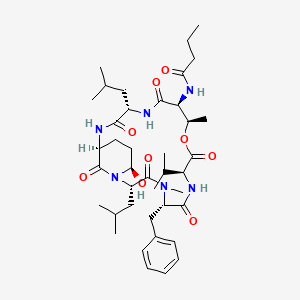
![(1S,5R,7R,8S,9R)-7-Phenyl-8,9-dihydroxy-2,6-dioxabicyclo[3.3.1]nonane-3-one](/img/structure/B1242306.png)
